molecular formula C10H11ClFN3S B6156217 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1228880-45-2

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No. B6156217
CAS RN: 1228880-45-2
M. Wt: 259.7
InChI Key:
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Description

2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride (2-F5-TDAH) is an organic compound with a variety of uses in scientific research. It has been used for a variety of purposes, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 2-amino-5-fluoropyridine, 2-amino-6-fluoropyridine, and 2-amino-7-fluoropyridine. It has also been used in the synthesis of various drugs, such as the anticonvulsant drug ethosuximide and the antidepressant drug fluoxetine. Additionally, 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been used in biochemical and physiological studies, such as the study of the role of the enzyme monoamine oxidase in the regulation of neurotransmitter levels in the brain.

Mechanism of Action

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is thought to increase the levels of these neurotransmitters in the brain, which may lead to a variety of therapeutic effects.
Biochemical and Physiological Effects
2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitters serotonin, norepinephrine, and dopamine in the brain. This increase in neurotransmitter levels has been linked to a variety of therapeutic effects, including antidepressant and anxiolytic effects. Additionally, 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been shown to have anti-inflammatory and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and can be stored for long periods of time. Additionally, it is relatively non-toxic and has low reactivity, making it safe to use in the laboratory. However, there are some limitations to the use of 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride in lab experiments. It is not very soluble in aqueous solutions, and it can be difficult to obtain a high yield when synthesizing it. Additionally, it is not very effective at inhibiting MAO at low concentrations, and higher concentrations may be required to obtain a therapeutic effect.

Future Directions

The future of 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is promising, as it has a variety of potential applications in scientific research. It could be used to synthesize a variety of compounds, such as drugs and other organic compounds. Additionally, it could be used to study the role of MAO in the regulation of neurotransmitter levels in the brain, and to study the biochemical and physiological effects of MAO inhibition. It could also be used to develop new drugs with antidepressant and anxiolytic effects. Finally, it could be used to develop new methods for synthesizing compounds and for studying biochemical and physiological processes.

Synthesis Methods

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is synthesized through a process known as the reductive amination of 4-fluoro-5-methylthiazole. This process involves the reduction of 4-fluoro-5-methylthiazole with sodium borohydride, followed by the subsequent reaction with 2-chloroethylamine in the presence of a base. Once the reaction is complete, the product is isolated and purified using column chromatography to obtain 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride' involves the reaction of 4-fluoroaniline with thiosemicarbazide to form 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with ethyl bromoacetate to form 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetic acid ethyl ester, which is subsequently hydrolyzed to form 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetic acid. The final step involves the reaction of 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetic acid with ethylenediamine to form the target compound, 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride.", "Starting Materials": [ "4-fluoroaniline", "thiosemicarbazide", "ethyl bromoacetate", "ethylenediamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with thiosemicarbazide in the presence of sodium hydroxide to form 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.", "Step 2: 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is reacted with ethyl bromoacetate in the presence of potassium carbonate to form 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetic acid ethyl ester.", "Step 3: 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetic acid ethyl ester is hydrolyzed with sodium hydroxide to form 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetic acid.", "Step 4: 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetic acid is reacted with ethylenediamine in the presence of hydrochloric acid to form the target compound, 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride." ] }

CAS RN

1228880-45-2

Product Name

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Molecular Formula

C10H11ClFN3S

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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